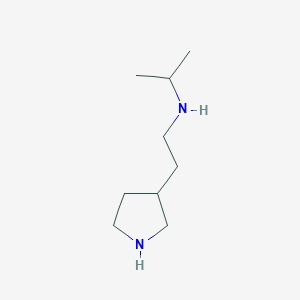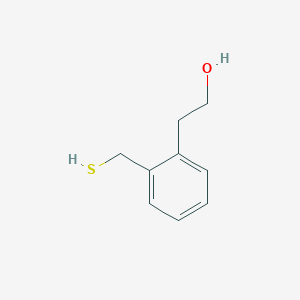
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring through an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromomethylphenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiol and hydroxyl functionalities into molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol involves its reactive thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways by interacting with proteins, enzymes, and other cellular components. The hydroxyl group also contributes to its solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the hydroxyl group.
2-(2-Methylamino)phenyl)ethan-1-ol: Contains an amino group instead of a thiol group.
2-(2-Hydroxyethyl)phenol: Similar structure but lacks the thiol group.
Uniqueness
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-[2-(sulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H12OS/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 |
InChI Key |
BDEXVPYBNOFEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


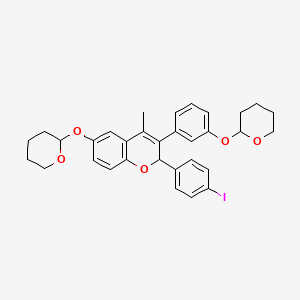
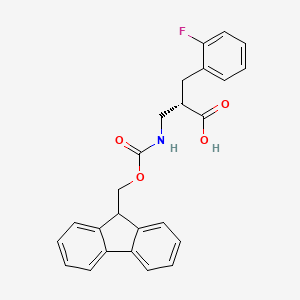

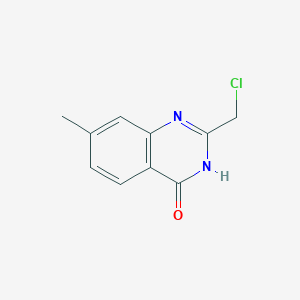
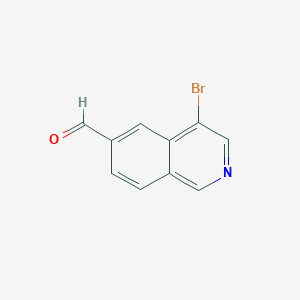
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
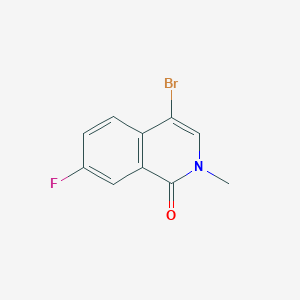
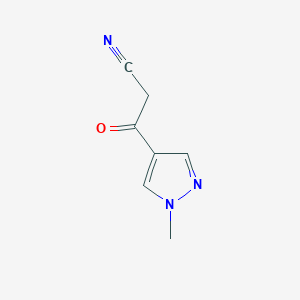
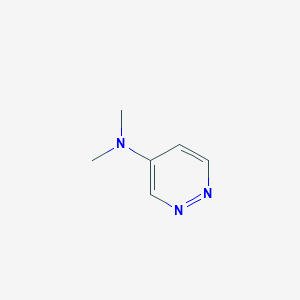
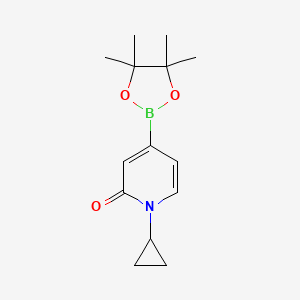
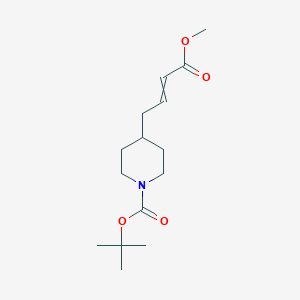
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)

